An In-Depth Technical Guide to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Key Intermediate in Thiamine (Vitamin B1) Synthesis and a Scaffold for Drug Discovery
An In-Depth Technical Guide to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Key Intermediate in Thiamine (Vitamin B1) Synthesis and a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a pivotal yet often overlooked intermediate in the biosynthesis and industrial synthesis of thiamine (Vitamin B1), represents a molecule of significant interest to both biochemists and medicinal chemists. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis. Furthermore, it delves into its crucial role in the thiamine salvage pathway, detailing its enzymatic conversion to 4-amino-5-aminomethyl-2-methylpyrimidine ("Grewe diamine"). Beyond its foundational role in vitamin synthesis, this guide explores the emerging potential of the aminopyrimidine scaffold, inherent in this molecule, as a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Detailed experimental protocols for its synthesis, hydrolysis, and analysis are provided to facilitate further research and application in drug discovery and development.
Introduction: Unveiling a Central Player in Pyrimidine Metabolism
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, systematically named in IUPAC nomenclature, is a formamide derivative of the pyrimidine core structure.[1] While not as widely recognized as thiamine itself, this compound is a critical precursor in both biological and synthetic pathways leading to this essential vitamin.[2] Its significance lies in its position as the immediate precursor to 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as "Grewe diamine," a key building block for the thiazole ring condensation in the final steps of thiamine synthesis.[2][3] Understanding the chemistry and biological handling of this formylated pyrimidine is fundamental for researchers in metabolic engineering, vitamin production, and drug design.
The aminopyrimidine core of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of clinically approved drugs, particularly in the class of protein kinase inhibitors, due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes.[4][5] This guide will, therefore, not only illuminate the established role of this formamide in vitamin biosynthesis but also explore its potential as a starting point for the synthesis of novel bioactive molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is essential for its synthesis, purification, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide | [1] |
| Synonyms | 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | [1][6] |
| CAS Number | 1886-34-6 | [1] |
| Molecular Formula | C₇H₁₀N₄O | [1][7] |
| Molecular Weight | 166.18 g/mol | [1][7] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | |
| Boiling Point | 452°C at 760 mmHg (predicted) | [8] |
| Solubility | Predicted to be soluble in polar organic solvents and water. | |
| XLogP3 | -0.1 | [1] |
Note: Some physical properties are computationally predicted and await experimental verification.
Synthesis and Chemical Reactivity
The synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a key step in many industrial processes for Vitamin B1 production. The following section outlines a synthetic approach based on published patent literature and discusses its principal chemical reaction: hydrolysis to Grewe diamine.
Synthetic Pathway
A plausible and scalable synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide involves a cyclization reaction between an N-substituted N-(3-amino-2-cyanoallyl)amine and an alkylnitrile, as detailed in European Patent EP 2307355 A1.[2] This approach offers a direct route to the desired pyrimidine scaffold.
Detailed Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on the principles outlined in the patent literature.[2] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
N-(3-amino-2-cyanoallyl)formamide
-
Acetonitrile (anhydrous)
-
A suitable base catalyst (e.g., sodium methoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., isopropanol, ethers)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve N-(3-amino-2-cyanoallyl)formamide in the chosen anhydrous solvent.
-
Add an excess of anhydrous acetonitrile to the reaction mixture.
-
Add a catalytic amount of the base (e.g., 0.01 - 1 equivalent) to the stirred solution.
-
Heat the reaction mixture to a temperature between 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent unwanted side reactions, particularly hydrolysis of the starting materials and product. The base catalyzes the cyclization by deprotonating the starting materials, facilitating the nucleophilic attack that forms the pyrimidine ring. The chosen temperature range represents a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.
Hydrolysis to Grewe Diamine
The formyl group of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide serves as a protecting group for the primary amine. Its removal via hydrolysis yields the highly versatile Grewe diamine. This reaction can be achieved under either acidic or basic conditions.
Detailed Experimental Protocol: Hydrolysis
Materials:
-
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
-
Aqueous acid (e.g., 2M HCl) or aqueous base (e.g., 2M NaOH)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure (Acidic Hydrolysis):
-
Dissolve N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide in an excess of aqueous acid.
-
Heat the solution to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Basify the solution with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Grewe diamine.
Biological Significance and Role in Thiamine Biosynthesis
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a key metabolite in the thiamine salvage pathway in some organisms.[9] This pathway allows cells to recycle thiamine and its precursors from the environment or from the degradation of thiamine-dependent enzymes.
In this pathway, the degradation of thiamine can lead to the formation of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide.[9] The enzyme YlmB then catalyzes the deformylation of this compound to produce Grewe diamine.[9] This diamine can then be re-utilized in the de novo synthesis of thiamine monophosphate (ThMP) and subsequently thiamine pyrophosphate (TPP), the active cofactor form of Vitamin B1.
Applications in Drug Discovery and Development
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9] The structural similarity of the aminopyrimidine core to the adenine of ATP allows for competitive binding to the hinge region of the kinase active site.
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and its hydrolyzed product, Grewe diamine, represent valuable starting points for the synthesis of libraries of aminopyrimidine-based compounds for pharmacological screening. The primary amine of Grewe diamine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.
Recent research has demonstrated the potential of novel aminopyrimidine derivatives as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 8 (CDK8) and Epidermal Growth Factor Receptor (EGFR).[10][11] For example, in silico screening of novel aminopyrimidine derivatives has identified potential anticancer agents targeting the CDK8 enzyme.[10] Furthermore, synthetic aminopyrimidine hybrids have shown promising anti-proliferative activity against breast cancer cell lines by inhibiting EGFR tyrosine kinase.[11] These studies underscore the therapeutic potential of compounds derived from the aminopyrimidine scaffold.
Analytical Methodologies
Accurate quantification and characterization of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and its related compounds are crucial for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific separation.[12]
Procedure:
-
Prepare standard solutions of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide of known concentrations in a suitable solvent (e.g., mobile phase).
-
Prepare the sample solution by dissolving the material to be analyzed in the same solvent.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the elution of the compounds using a UV detector, typically at a wavelength around 210 nm.[12]
-
Identify and quantify the target compound by comparing the retention time and peak area of the sample to those of the standards.
This self-validating system ensures accuracy by calibrating the instrument with known standards before and during the analysis of unknown samples.
Conclusion
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is more than just a fleeting intermediate in the synthesis of Vitamin B1. It is a stable, synthetically accessible molecule that holds a central position in thiamine metabolism and presents significant opportunities for drug discovery. Its aminopyrimidine core is a proven pharmacophore, and the ability to readily convert it to the versatile Grewe diamine makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive foundation for researchers and drug development professionals to understand and utilize this important chemical entity, from its fundamental properties and synthesis to its potential applications in the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025).
-
PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]
- Chatterjee, A., et al. (2006). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 39(9), 643-653.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
- Angamuthu, P., et al. (2024). SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH. International Journal of Research In Pharmaceutical Chemistry and Analysis, 2(1).
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
- Cowen, B. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5899.
- Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
-
RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1886-34-6 | Product Name : 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1886-34-6 | 4-AMino-5-(forMaMidoMethyl)-2-MethylpyriMidine. Retrieved from [Link]
- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP 2307355 A1).
- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).
-
PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (EP1138675A2).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Thiamine Hydrochloride, Nicotinamide, Dexpanthenol and Pyridoxine Hydrochloride in Multivitamin Injection.
-
CRS Laboratories. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of 2 methyl 4 amino 5 (formyl aminomethyl) pyrimidine hydrolysis process (CN107602481A).
-
Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Formamide, n-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-n-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]- [webbook.nist.gov]
- 8. CAS#:1886-34-6 | 4-AMino-5-(forMaMidoMethyl)-2-MethylpyriMidine | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
- 10. SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 4-amino-5-formamidomethyl-2-methylpyrimidine (CHEBI:85895) [ebi.ac.uk]
